![molecular formula C17H22N4O4S B11025116 N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide](/img/structure/B11025116.png)
N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide
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Overview
Description
N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide is a complex organic compound featuring an indole core, a piperazine ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable halogenated precursor reacts with piperazine.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is added via sulfonylation reactions, often using methylsulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the indole derivative with the piperazine derivative under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where halogenated reagents can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, bases like sodium hydroxide, and solvents like dichloromethane or ethanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.
Scientific Research Applications
N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can bind to various receptors, modulating their activity, while the piperazine ring can enhance the compound’s solubility and bioavailability. The methylsulfonyl group may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide: Shares the piperazine and acetamide moieties but lacks the indole core.
N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide: Contains a piperazine ring and acetamide group but features a thiazole ring instead of an indole core.
Uniqueness
N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide is unique due to its combination of an indole core, piperazine ring, and methylsulfonyl group, which collectively contribute to its distinct chemical properties and biological activities. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.
Biological Activity
N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features an indole ring, a piperazine moiety, and a methylsulfonyl group, which contribute to its biological activity.
Research indicates that this compound exhibits various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound has shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
- Antitumor Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the indole ring is thought to enhance these effects through apoptosis induction .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
Case Studies
- Anticancer Studies : A study evaluating the anticancer properties of similar indole derivatives found that compounds with methylsulfonyl groups exhibited enhanced apoptotic activity. The mechanism was linked to their interaction with Bcl-2 proteins, promoting cell death in cancerous cells .
- Neuroprotective Effects : In a model of Alzheimer's disease, a derivative of this compound demonstrated significant AChE inhibition, leading to improved cognitive function in treated animals. This suggests potential for treating cognitive decline associated with neurodegenerative disorders .
- Antimicrobial Efficacy : Research on piperazine derivatives showed that those containing methylsulfonyl groups had increased antibacterial properties compared to their counterparts without this moiety. This highlights the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and critical reaction conditions for synthesizing N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide?
Synthesis typically involves multi-step reactions, including:
- Coupling reactions : Piperazine sulfonamide intermediates are reacted with indole derivatives using coupling agents (e.g., EDC/HOBt) under inert atmospheres.
- Oxoethylation : Introduction of the 2-oxoethyl group via nucleophilic substitution or alkylation, often requiring polar aprotic solvents (e.g., DMF) and bases like potassium carbonate .
- Acetamide formation : Final acetylation with acetic anhydride or acetyl chloride in dichloromethane at 0–5°C to prevent side reactions .
Key considerations : Temperature control (<50°C), solvent purity, and catalyst selection (e.g., piperidine for cyclization) significantly impact yield and purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., indole C-4 acetamide, piperazine sulfonyl groups) .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., C₁₈H₂₃N₃O₄S) and detects isotopic patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹ for acetamide) .
- HPLC-PDA : Assesses purity (>95%) and detects residual solvents or byproducts .
Q. What are the primary biological targets or pathways associated with this compound?
- Serotonergic receptors : Structural analogs (e.g., piperazine sulfonamides) show affinity for 5-HT₁A/5-HT₇ receptors, suggesting potential neuropharmacological applications .
- Kinase inhibition : The indole-acetamide scaffold may interact with ATP-binding pockets in kinases (e.g., JAK2, EGFR) based on docking studies .
- Antimicrobial activity : Sulfonamide moieties are linked to bacterial dihydropteroate synthase (DHPS) inhibition .
Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?
- Dose-response curves : Use 3–5 log concentrations (e.g., 1 nM–100 µM) in triplicate to determine IC₅₀/EC₅₀ values .
- Cell-based assays : Select relevant cell lines (e.g., SH-SY5Y for neuroactivity, MCF-7 for anticancer screening) with positive controls (e.g., clozapine for 5-HT receptors) .
- Enzyme inhibition : Monitor DHPS activity via spectrophotometric NADPH depletion assays .
Q. What are the stability and storage recommendations for this compound?
- Storage : –20°C under argon in amber vials to prevent photodegradation and hydrolysis of the sulfonamide group .
- Solubility : DMSO (50 mM stock) with <0.1% water to avoid precipitation. For aqueous buffers, use co-solvents (e.g., 10% PEG-400) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?
- Piperazine modifications : Replace methylsulfonyl with trifluoromethanesulfonyl to enhance lipophilicity and blood-brain barrier penetration .
- Indole substitution : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C-5 to improve receptor binding affinity .
- Bioisosteric replacement : Substitute acetamide with urea or sulfonamide to modulate pharmacokinetics .
Validation : Pair computational docking (e.g., AutoDock Vina) with radioligand binding assays (e.g., ³H-8-OH-DPAT for 5-HT₁A) .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability : Test compounds in hepatocyte microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of indole) .
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) and thermal shift assays .
Q. What computational strategies predict off-target interactions or toxicity?
- Pharmacophore modeling : Use Schrödinger’s Phase to map off-target binding (e.g., hERG channel inhibition) .
- ADMET prediction : SwissADME or ProTox-II assess hepatotoxicity, mutagenicity, and plasma protein binding .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (≥100 ns) to evaluate binding stability .
Q. How does stereochemistry influence the compound’s pharmacological profile?
- Chiral centers : Synthesize enantiomers via asymmetric catalysis (e.g., BINAP-Ru complexes) and compare activity .
- Crystallography : Resolve crystal structures (e.g., SC-XRD) to correlate absolute configuration with bioactivity .
Example : The (R)-enantiomer of a related imidazole-acetamide showed 10-fold higher 5-HT₁A affinity than the (S)-form .
Q. What strategies mitigate solubility or bioavailability challenges in preclinical studies?
Properties
Molecular Formula |
C17H22N4O4S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[1-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]indol-4-yl]acetamide |
InChI |
InChI=1S/C17H22N4O4S/c1-13(22)18-15-4-3-5-16-14(15)6-7-20(16)12-17(23)19-8-10-21(11-9-19)26(2,24)25/h3-7H,8-12H2,1-2H3,(H,18,22) |
InChI Key |
KFHXDORBIOCOBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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